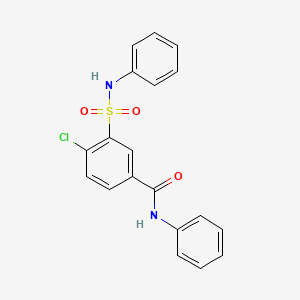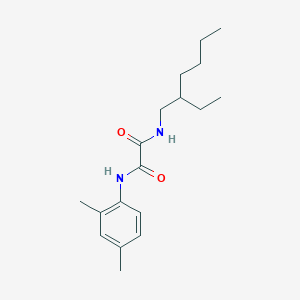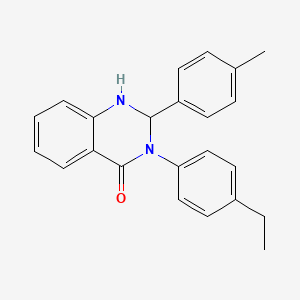![molecular formula C28H20BrN3O B11543893 (1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)
(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a pyrroloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step reactions. One efficient method includes a one-pot multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product with high efficiency and yield.
Chemical Reactions Analysis
1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . In cancer research, it is believed to inhibit key enzymes and pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- Dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties
Properties
Molecular Formula |
C28H20BrN3O |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-benzoyl-2-(4-bromophenyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20BrN3O/c1-18-7-13-23-21(15-18)10-14-24-28(16-30,17-31)25(19-8-11-22(29)12-9-19)26(32(23)24)27(33)20-5-3-2-4-6-20/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1 |
InChI Key |
YUTMQMNAVHTHQS-CYXNTTPDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N3[C@H](C=C2)C([C@@H]([C@H]3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)(C#N)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11543811.png)


![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
![4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11543848.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate](/img/structure/B11543873.png)

![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)


![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543899.png)
![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)
